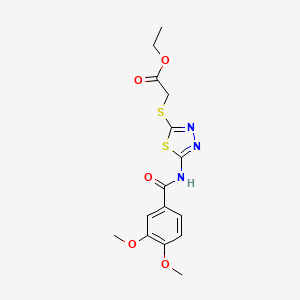![molecular formula C24H23N5O3 B2860971 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide CAS No. 941952-26-7](/img/structure/B2860971.png)
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . These compounds have been explored for their antitubercular properties . The most potent derivative in this class was found to be N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines . The reaction conditions vary depending on the specific amines used .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the specific substitutions at the C-4 position of the 7-deazapurine ring . The most potent compounds in this series have a ClogP value less than 4 and a molecular weight less than 400, which are properties that are likely to maintain drug-likeness during lead optimization .科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
The compound 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide is structurally related to a broad class of pyrimidine derivatives, which have been extensively studied in the field of medicinal chemistry for their potential therapeutic applications. For example, triazolo[1,5-c]pyrimidines have shown potential as antiasthma agents, indicating the relevance of pyrimidine derivatives in the development of new therapeutic compounds (Medwid et al., 1990). Similarly, pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial activity, further underscoring the importance of pyrimidine-based compounds in drug discovery (Hossan et al., 2012).
Pharmacological Studies
The pharmacological properties of pyrimidine derivatives extend beyond antimicrobial activity. For instance, a series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor, demonstrating the versatility of pyrimidine derivatives in targeting various receptors and pathways in the body. This research highlights the potential of such compounds in treating inflammatory conditions and pain (Altenbach et al., 2008). Moreover, the anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, further emphasizes the therapeutic potential of pyrimidine derivatives in managing inflammation (Amr et al., 2007).
Radiopharmaceutical Applications
Pyrimidine derivatives have also been explored in the field of radiopharmaceuticals, as evidenced by the synthesis and biological evaluation of fluorine-18 labeled imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds were designed to study the peripheral benzodiazepine receptor using positron emission tomography (PET), highlighting the role of pyrimidine derivatives in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).
将来の方向性
The future directions for this class of compounds could involve further exploration of different substitutions at the C-4 position of the 7-deazapurine ring to optimize their antitubercular activity . Additionally, further studies could be conducted to understand the exact mechanism of action of these compounds .
特性
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-17(2)29(19-10-4-3-5-11-19)21(30)16-27-20-12-8-14-26-22(20)23(31)28(24(27)32)15-18-9-6-7-13-25-18/h3-14,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCZWTJXHMYCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

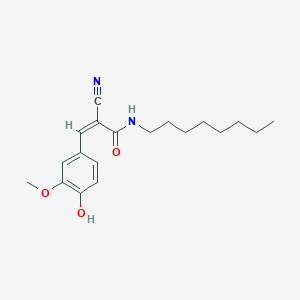
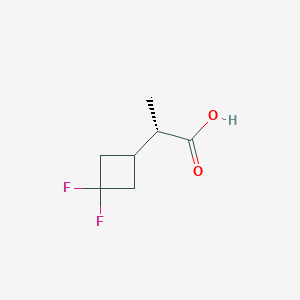
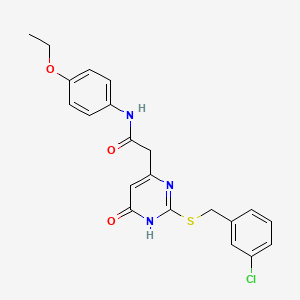
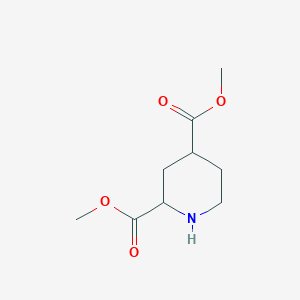


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)
![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)
![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)

